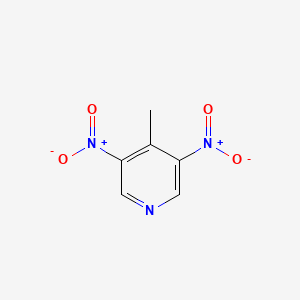

4-Methyl-3,5-dinitropyridine

Description

Contextualization within Nitropyridine Chemistry

The study of 4-Methyl-3,5-dinitropyridine is intrinsically linked to the larger field of nitropyridine chemistry. This area of research focuses on pyridine (B92270) rings that have one or more nitro group substituents. These compounds are of significant interest due to the strong electron-withdrawing nature of the nitro groups, which profoundly influences the chemical properties of the pyridine ring.

Research into polynitropyridines, which are pyridines with multiple nitro groups, has evolved significantly over the years. researchgate.net Initially, the focus was on the synthesis and basic characterization of these compounds. Over time, the research has expanded to include investigations into their potential applications in various fields, including as energetic materials and as intermediates in the synthesis of other complex molecules. researchgate.net The development of advanced analytical techniques has allowed for a more detailed understanding of their structures and reaction mechanisms. researchgate.net The synthesis of polynitropyridines like 2,4,6-trinitropyridine (B14450465) and its oxide has been a subject of interest due to their potential as high-performance explosives. dokumen.pub

Dinitropyridine scaffolds, such as the one found in 4-Methyl-3,5-dinitropyridine, are valuable building blocks in organic synthesis. researchgate.net The presence of two nitro groups makes the pyridine ring highly electron-deficient, which in turn activates it towards nucleophilic substitution reactions. nih.gov This reactivity allows for the introduction of a wide variety of functional groups onto the pyridine ring, making dinitropyridines versatile precursors for the synthesis of more complex and functionally diverse molecules. nih.gov For instance, the chlorine atom in 2-chloro-3,5-dinitropyridine (B146277) is readily substituted by nucleophiles, enabling the synthesis of various derivatives. mdpi.com

Historical Trajectories of Polynitropyridine Research

Foundational Research Contributions to 4-Methyl-3,5-dinitropyridine

The scientific understanding of 4-Methyl-3,5-dinitropyridine has been built upon key research contributions. Early work likely focused on its synthesis, which can be achieved through the oxidation of the amino group in 4-amino-5-methyl-3-nitropyridine (B93017) to a nitro group using reagents like potassium permanganate (B83412) in acidic conditions. Subsequent research has delved into its structural and spectroscopic properties. For example, studies on related compounds like 2-amino-4-methyl-3,5-dinitropyridine have utilized X-ray diffraction and vibrational spectroscopy to determine their crystal and molecular structures. researchgate.net These foundational studies provide the essential data for understanding the compound's behavior and potential applications.

Methodological Frameworks for Investigating Aromatic Dinitro Compounds

A variety of methodological frameworks are employed to investigate aromatic dinitro compounds like 4-Methyl-3,5-dinitropyridine. The synthesis of these compounds often involves nitration reactions using mixtures of nitric and sulfuric acid. researchgate.net

Key analytical techniques include:

Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the structure and identifying functional groups. IR spectra of dinitropyridines show characteristic bands for the nitro groups. vulcanchem.com

X-ray Crystallography: This technique provides precise information about the three-dimensional arrangement of atoms in the crystal, including bond lengths and angles. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are used to model molecular structures, predict properties, and investigate reaction mechanisms. srce.hr These computational approaches complement experimental data and provide deeper insights into the electronic nature of the compounds. srce.hr

The following table summarizes some of the key properties of related dinitropyridine compounds, which provide context for understanding 4-Methyl-3,5-dinitropyridine.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 4-Chloro-3,5-dinitropyridine | C₅H₂ClN₃O₄ | 203.54 | Yellow crystalline solid, valuable intermediate in organic synthesis. vulcanchem.com |

| 4-Amino-3,5-dinitropyridine (B1331386) | C₅H₄N₄O₄ | 184.11 | Used in the synthesis of other energetic materials. chemeo.comdtic.mil |

| 2-Amino-3,5-dinitropyridine | C₅H₄N₄O₄ | 184.11 | Higher melting point due to increased polarity from two nitro groups. |

| 3,5-Dinitropyridine (B58125) | C₅H₃N₃O₄ | 169.09 | Yellow crystalline powder, used as an intermediate in organic synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c1-4-5(8(10)11)2-7-3-6(4)9(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSPEQRWUUBWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574022 | |

| Record name | 4-Methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57927-98-7 | |

| Record name | 4-Methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyl 3,5 Dinitropyridine and Its Derivatives

Direct Nitration Strategies for Pyridine (B92270) Nuclei

Direct nitration of the pyridine ring, particularly to introduce multiple nitro groups, presents a formidable challenge due to the electron-deficient nature of the pyridine nucleus and the deactivating effect of existing nitro groups. gcwgandhinagar.comkochi-tech.ac.jp However, several methodologies have been developed to achieve this transformation with varying degrees of success.

Regioselective Nitration Protocols for Methylpyridines

The nitration of methylpyridines requires careful control to achieve the desired regioselectivity. The methyl group is a mildly activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating and directs electrophiles to the meta position (C-3 and C-5). gcwgandhinagar.com In the case of 4-methylpyridine (B42270), direct nitration would ideally target the 3- and 5-positions. However, the harsh conditions typically required for nitrating the deactivated pyridine ring can lead to a mixture of products or decomposition. researchgate.netresearchgate.net

One strategy to enhance regioselectivity involves the protection of the amino group in aminomethylpyridines before nitration. For instance, the amino group at the 4-position of 4-amino-5-methylpyridine can be acetylated to prevent undesired side reactions and direct the nitration to the 3-position. This approach has been shown to achieve yields of 70–75% with 85% regioselectivity for the 3-nitro isomer, which is a significant improvement over traditional mixed acid nitration.

Another approach involves the nitration of substituted pyridines where existing functional groups direct the incoming nitro groups. For example, the nitration of 2-R-4-aminopyridines can lead to the formation of 3,5-dinitropyridine (B58125) derivatives. researchgate.net Similarly, the nitration of 6-amino-2-picoline (2-methyl-6-aminopyridine) has been reported to yield dinitro-substituted products. researchgate.net

Application of Modern Nitrating Agents (e.g., Dinitrogen Pentoxide, Bismuth Nitrate (B79036) Pentahydrate)

To overcome the limitations of traditional nitrating agents like mixed nitric and sulfuric acid, which often require high temperatures and lead to low yields with pyridine substrates, modern nitrating agents have been explored. researchgate.netresearchgate.net

Dinitrogen Pentoxide (N₂O₅): Dinitrogen pentoxide has emerged as a powerful nitrating agent for pyridine and its derivatives. researchgate.netntnu.nopsu.edursc.org The reaction of pyridine with N₂O₅ in an organic solvent initially forms an N-nitropyridinium salt. researchgate.netresearchgate.netntnu.nopsu.edursc.org Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine (B142982) in good yields. researchgate.netresearchgate.net This method is applicable to substituted pyridines, providing good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.netresearchgate.net The mechanism is not a typical electrophilic aromatic substitution but involves a researchgate.netntnu.no sigmatropic shift of the nitro group. researchgate.netresearchgate.net

Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): Bismuth nitrate pentahydrate is an inexpensive, crystalline solid that has been used for the nitration of various aromatic compounds. heteroletters.orgthieme-connect.comniscpr.res.in It has been employed in the microwave-assisted synthesis of nitramines from substituted anilines in tetrahydrofuran (B95107) with solid supports like silica (B1680970) gel. niscpr.res.in While its direct application for the dinitration of 4-methylpyridine is not extensively detailed in the provided context, its use in nitrating pyridine to 3-nitropyridine with a 40% yield under ultrasound-mediated conditions suggests its potential. heteroletters.org However, the nitration of 4-pyridinyltrifluoroborate with bismuth nitrate pentahydrate was unsuccessful, likely due to the basicity of the pyridine nitrogen. nih.gov

| Nitrating Agent | Substrate Example | Conditions | Product | Yield | Reference |

| Dinitrogen Pentoxide / NaHSO₃ | Pyridine | Organic solvent, then aqueous NaHSO₃ | 3-Nitropyridine | 77% | researchgate.netresearchgate.net |

| Bismuth Nitrate Pentahydrate | Pyridine | Montmorillonite clay, THF, ultrasound | 3-Nitropyridine | 40% | heteroletters.org |

| Bismuth Nitrate Pentahydrate | 2,4,6-trinitro-N-methylaniline | THF, silica gel, microwave | 2,4,6-trinitrophenylmethylnitramine | - | niscpr.res.in |

Mechanistic Insights into Aromatic Electrophilic Nitration

The electrophilic aromatic substitution (EAS) nitration of pyridine is significantly more challenging than that of benzene, with pyridine undergoing nitration at a rate at least 10^22 times slower. researchgate.net This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. gcwgandhinagar.com Furthermore, in strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org

Computational studies using Molecular Electron Density Theory (MEDT) have shown that the EAS nitration of pyridine and its N-oxide with the nitronium ion (NO₂⁺) proceeds through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org While the nitration of pyridine-N-oxide is more facile, the nitration of pyridine itself is hampered by the formation of the strongly deactivated protonated species in acidic conditions. rsc.org

The mechanism for the nitration of pyridines with dinitrogen pentoxide is distinct from the classical EAS pathway. researchgate.netresearchgate.netntnu.no The reaction proceeds via the formation of an N-nitropyridinium nitrate. researchgate.netntnu.nopsu.edursc.org This intermediate then reacts with a nucleophile, such as bisulfite, at the 2- or 4-position to form dihydropyridine (B1217469) intermediates. researchgate.netntnu.no The nitro group then migrates from the nitrogen to the 3-position via a researchgate.netntnu.no sigmatropic shift, followed by elimination to regenerate the aromatic ring and yield the 3-nitropyridine product. researchgate.netresearchgate.netntnu.no

Pyridine Ring Construction Approaches for Dinitropyridine Systems

An alternative to the direct nitration of a pre-formed pyridine ring is the construction of the dinitropyridine system from acyclic or other heterocyclic precursors. This approach can offer better control over the substitution pattern.

Multi-component Reactions Leading to 3,5-Dinitro-1,4-dihydropyridines as Precursors

Multi-component reactions (MCRs) provide an efficient pathway to complex molecules in a single step. The Hantzsch dihydropyridine synthesis is a classic example of an MCR. mdpi.com This methodology has been adapted for the synthesis of 3,5-dinitro-1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.

A novel and efficient method for the synthesis of 4-substituted 3,5-dinitro-1,4-dihydropyridines involves the multi-component reaction of β-formyl-β-nitroenamines with aldehydes. rsc.org These resulting 3,4,5-trisubstituted-1,4-dihydropyridines can be readily transformed into the corresponding pyridines in high yields. rsc.org Another approach involves the self-condensation of β-formyl-β-nitroenamine to generate 4-substituted 3,5-dinitro-1,4-dihydropyridines. acs.org The synthesis of symmetric 3,5-dinitro-1,4-dihydropyridines has been achieved by reacting nitroacetone, an aldehyde (e.g., benzaldehyde), and ammonium (B1175870) acetate. mdpi.com

| Reactants | Product Type | Reference |

| β-Formyl-β-nitroenamines, Aldehydes | 4-Substituted 3,5-dinitro-1,4-dihydropyridines | rsc.org |

| Nitroacetone, Benzaldehyde, Ammonium acetate | Symmetric 3,5-dinitro-1,4-dihydropyridines | mdpi.com |

| β-Formyl-β-nitroenamine (self-condensation) | 4-Substituted 3,5-dinitro-1,4-dihydropyridines | acs.org |

Ring Transformation Methodologies from Heterocyclic Precursors (e.g., 3,5-Dinitro-2-pyridone)

Ring transformation reactions offer a powerful "scrap and build" strategy for synthesizing highly functionalized pyridines that are difficult to access through other methods. nih.govencyclopedia.pub 1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations due to its electron-deficient nature and the presence of a good leaving group. nih.gov

A three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with ketones and a nitrogen source, such as ammonia (B1221849) or ammonium acetate, can yield a variety of nitropyridines. kochi-tech.ac.jpnih.govacs.org For instance, the reaction of the dinitropyridone with a ketone in the presence of ammonia can produce 2-substituted or 2,3-disubstituted 5-nitropyridines. nih.govacs.org A significant development is the three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde in the presence of ammonium acetate, which provides a practical method for synthesizing 3-alkylated/arylated 5-nitropyridines. acs.org This method allows for the modification of the substituent at the 3-position by simply changing the aldehyde precursor. acs.org

| Precursor | Reagents | Product Type | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | 2-Substituted or 2,3-disubstituted 5-nitropyridines | nih.govacs.org |

| 3,5-Dinitro-2-pyridone | Aldehyde, Ammonium acetate | 3-Alkylated/arylated 5-nitropyridines | acs.org |

Functionalization and Derivatization via Activated Halopyridines

Nucleophilic Aromatic Substitution (SNAr) on 2-Halogenated 3,5-Dinitropyridines

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for functionalizing pyridine rings, especially when activated by strong electron-withdrawing groups like nitro groups. mdpi.comwikipedia.org In the context of 3,5-dinitropyridine systems, a halogen at the 2-position serves as an excellent leaving group, readily displaced by various nucleophiles.

The presence of two nitro groups at the 3 and 5-positions significantly activates the pyridine ring towards nucleophilic attack. wikipedia.org This activation is crucial for the SNAr mechanism to proceed efficiently. For instance, 2-chloro-3,5-dinitropyridine (B146277) is a versatile precursor for synthesizing a range of derivatives. mdpi.com It can react with various nucleophiles, including amines, to introduce diverse functional groups at the 2-position. mdpi.com

Research has shown that in the reaction of 2-chloro-3,5-dinitropyridine with amines, the chlorine atom is substituted to yield 2-amino-3,5-dinitropyridine derivatives in high yields. mdpi.com The reaction of 2-chloro-3,5-dinitropyridine with sodium azide, followed by reduction, offers a pathway to aminopyridine derivatives.

A study on the hydrolysis of 2-chloro-3,5-dinitropyridine highlighted the solvent's effect on the reaction mechanism, indicating the complexity of SNAr reactions. grafiati.com The regioselectivity of these reactions is a key consideration. In 2-methyl-3,5-dinitropyridine (B14619359), nucleophilic attack by thiols can lead to a mixture of isomers where the nitro group at either the 3- or 5-position is substituted, with the 3-substituted product often being predominant. mdpi.com

| Precursor | Nucleophile | Product | Reference |

| 2-Chloro-3,5-dinitropyridine | Amines | 2-Amino-3,5-dinitropyridine derivatives | mdpi.com |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | Mixture of 3- and 5-S-benzyl isomers | mdpi.com |

| 2-Chloro-3,5-dinitropyridine | Sodium azide | 2-Azido-3,5-dinitropyridine | mdpi.com |

Introduction of C4-Methyl Substituents through Strategic Synthetic Pathways

Introducing a methyl group at the C4-position of a 3,5-dinitropyridine ring requires specific synthetic strategies, as direct methylation can be challenging. One approach involves the ring transformation of other heterocyclic systems. For example, 1-methyl-3,5-dinitro-2-pyridone can serve as a precursor in three-component ring transformations with a ketone and an ammonia source to produce nitropyridines. nih.gov

Another strategy involves the Hantzsch dihydropyridine synthesis, followed by oxidation. This method allows for the construction of the pyridine ring with the desired substitution pattern. For instance, the condensation of an aldehyde, a β-ketoester, and an ammonia source can yield a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine. researchgate.netwum.edu.pk

The self-condensation of β-formyl-β-nitroenamine has also been reported as a method for synthesizing 4-substituted 3,5-dinitro-1,4-dihydropyridines. acs.org These dihydropyridine intermediates can then be aromatized to the final pyridine product.

Oxidation Pathways for Aromatization of Dihydropyridine Intermediates

The aromatization of 1,4-dihydropyridine intermediates is a critical step in many synthetic routes to substituted pyridines. researchgate.net Various oxidizing agents have been employed for this transformation, each with its own set of advantages and limitations.

Common oxidizing agents include nitric acid, manganese dioxide, chromium trioxide, and potassium permanganate (B83412). researchgate.netwum.edu.pkpsu.edu However, these reagents can sometimes lead to side reactions or require harsh conditions. More recent methods have focused on developing milder and more selective oxidizing systems.

For example, phenyliodine(III) bis(trifluoroacetate) (PIFA) has been used for the solventless oxidation of 1,4-dihydropyridines at room temperature. psu.edu Elemental sulfur under microwave irradiation also provides an efficient and environmentally friendly alternative for this aromatization, particularly for substrates with sensitive functional groups. psu.edu A study demonstrated the oxidation of various dihydropyridine derivatives to their corresponding pyridines in good yields using DMSO as the oxidizing agent, sometimes in the presence of nitric acid. wum.edu.pk

| Dihydropyridine Derivative | Oxidizing Agent/Method | Product | Yield (%) | Reference |

| Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | DMSO, heat | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 64 | researchgate.net |

| Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | DMSO, HNO₃, heat | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | Not specified | researchgate.net |

| Various 1,4-dihydropyridines | Phenyliodine(III) bis(trifluoroacetate) | Corresponding pyridines | Good yields | psu.edu |

| Various 1,4-dihydropyridines | Elemental sulfur, microwave | Corresponding pyridines | Good yields | psu.edu |

Emerging Synthetic Technologies in 4-Methyl-3,5-dinitropyridine Synthesis (e.g., Microwave-Assisted Protocols)

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgrasayanjournal.co.in This technology has found applications in the synthesis of various heterocyclic compounds, including pyridine derivatives.

In the context of 4-methyl-3,5-dinitropyridine synthesis, microwave irradiation can be utilized in several steps. For instance, the Pechmann condensation for coumarin (B35378) synthesis, a reaction analogous to some pyridine syntheses, has been successfully performed under microwave irradiation, significantly reducing reaction times. rasayanjournal.co.in Similarly, the aromatization of dihydropyridines using elemental sulfur is effectively accelerated by microwave heating. psu.edu

A practical three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, which shares structural similarities with substituted pyridines, was developed using controlled microwave irradiation. rsc.org This one-pot reaction demonstrates the potential of microwave technology for the efficient construction of complex heterocyclic systems. The synthesis of tetrahydropyrimidine (B8763341) derivatives has also been achieved via microwave-assisted Biginelli condensation. foliamedica.bg Furthermore, the intramolecular cyclocondensation of enamines to form pyrrole (B145914) derivatives has been optimized using microwave irradiation, resulting in improved yields. mdpi.com These examples highlight the broad applicability and benefits of microwave-assisted protocols in heterocyclic synthesis, which can be extrapolated to the synthesis of 4-methyl-3,5-dinitropyridine and its derivatives.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |

| Pechmann Condensation | Hours of reflux | Minutes | Reduced reaction time | rasayanjournal.co.in |

| Dihydropyridine Oxidation (with Sulfur) | Conventional heating | 5-6 minutes | Rapid, solvent-free | psu.edu |

| Three-component pyrimidinone synthesis | Not specified | One-pot, short time | Pot and step-economy | rsc.org |

| Pyrrole synthesis from enamines | Conventional heating | Higher yields | Improved efficiency | mdpi.com |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Methyl 3,5 Dinitropyridine

Nucleophilic Reactivity at the Pyridine (B92270) Core

The presence of two powerful electron-withdrawing nitro groups significantly activates the pyridine ring of 4-methyl-3,5-dinitropyridine towards nucleophilic attack. This heightened electrophilicity allows for a range of nucleophilic substitution and addition reactions.

Vicarious Nucleophilic Substitution (VNS) is a key reaction for the functionalization of electron-deficient aromatic compounds like 4-methyl-3,5-dinitropyridine. This methodology allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which bears a leaving group, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

In the context of dinitropyridines, VNS provides a direct route for C-H functionalization. For instance, the reaction of 4-amino-3,5-dinitropyridine (B1331386) with hydroxylamine (B1172632) in the presence of a base leads to the introduction of an amino group at the C2 position, yielding 2,4-diamino-3,5-dinitropyridine. dtic.mil Similarly, using 4-amino-1,2,4-triazole (B31798) as the aminating agent in the presence of potassium tert-butoxide in DMSO achieves the same transformation. dtic.mil These reactions highlight the utility of VNS in introducing nitrogen nucleophiles onto the dinitropyridine core. The general mechanism for VNS involves the formation of a σ-adduct, followed by elimination, a process that is favored in highly electrophilic systems. organic-chemistry.org

Studies on related nitropyridine systems have shown that VNS reactions can introduce various substituents. For example, 4-methyl-3-nitropyridine (B1297851) has been shown to undergo VNS with chloroform (B151607) to yield 2-(dichloromethyl)-4-methyl-5-nitropyridine. ntnu.no While specific VNS studies on 4-methyl-3,5-dinitropyridine are not extensively detailed in the provided results, the reactivity of analogous compounds suggests its susceptibility to such transformations.

In 3,5-dinitropyridine (B58125) systems, nucleophilic attack preferentially occurs at the C2, C4, and C6 positions. For 4-methyl-3,5-dinitropyridine, the C4 position is blocked by the methyl group. Therefore, nucleophilic attack is directed primarily to the C2 and C6 positions. The two nitro groups at the 3 and 5 positions stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic addition through resonance. youtube.com This stabilization is a crucial driving force for the reaction.

The methyl group at the C4 position exerts a mild activating effect via induction, but its influence is significantly outweighed by the strong deactivating and directing effects of the nitro groups. studypug.com Computational studies on related nitropyridinium ions have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is largest at the C4 position, followed by the C2/C6 positions, indicating the kinetic preference for attack at these sites. acs.org In the case of 4-methyl-3,5-dinitropyridine, with the C4 position occupied, the C2 and C6 positions become the primary sites for nucleophilic addition.

The addition of carbon nucleophiles, such as those derived from methyl ketones or π-excessive arenes, to 3,5-dinitropyridine has been shown to yield 1,2- and 1,4-adducts. researchgate.net This indicates that while the C4 position is sterically more accessible in the unsubstituted ring, the C2/C6 positions are also highly reactive.

When 4-methyl-3,5-dinitropyridine has a suitable leaving group at one of its activated positions (C2 or C6), it can undergo nucleophilic aromatic substitution via an addition-elimination (SNAr) mechanism. This two-step process is characteristic of highly electron-deficient aromatic systems. ucalgary.cachemistrysteps.com

The mechanism proceeds as follows:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comchemistrysteps.com The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the two nitro groups. ucalgary.ca

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product. ucalgary.cachemistrysteps.com

The rate-determining step is typically the initial addition of the nucleophile, as this involves the loss of aromaticity. ucalgary.ca The presence of strong electron-withdrawing groups, such as the nitro groups in 4-methyl-3,5-dinitropyridine, is crucial as they stabilize the Meisenheimer complex, thereby lowering the activation energy of the reaction. youtube.comucalgary.ca

Kinetic studies on analogous systems, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, have shown second-order kinetics, which is consistent with the SNAr mechanism. researchgate.net The rate of these reactions is sensitive to the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles generally lead to faster reactions. semanticscholar.org

For example, in related 2-substituted 3,5-dinitropyridines, a chlorine atom at the C2 position is readily displaced by various nucleophiles, including amines and thiols, to form a wide range of substituted products. mdpi.comut.ac.ir

Regioselectivity and Electronic Effects in Nucleophilic Additions

Reactivity of Nitro Groups and the C4-Methyl Substituent

The nitro groups of 4-methyl-3,5-dinitropyridine can be selectively reduced to amino groups, providing a pathway to various functionalized pyridines. The choice of reducing agent and reaction conditions determines the extent of reduction.

Commonly used reagents for the reduction of nitro groups include:

Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst is effective for reducing nitro groups to amines. smolecule.com This method is often used for the complete reduction of both nitro groups. researchgate.net

Metal/Acid Systems: Tin(II) chloride (SnCl₂) in the presence of an acid is another classic method for nitro group reduction. researchgate.net

Sulfur-based Reagents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or ammonium (B1175870) sulfide (B99878) ((NH₄)₂S) can also be employed. researchgate.net Ammonium sulfide is particularly noted for its ability to achieve selective reduction of one nitro group when multiple are present, especially when one is ortho to an existing amino group. researchgate.netmdpi.com

In dinitropyridine systems, selective reduction of one nitro group in the presence of another is a significant synthetic challenge and opportunity. For instance, in 2-amino-3,5-dinitropyridines, the nitro group at the 3-position (ortho to the amino group) can be selectively reduced using ammonium sulfide. researchgate.netmdpi.com While 4-methyl-3,5-dinitropyridine lacks a directing amino group, the differential electronic environment of the two nitro groups might allow for selective reduction under carefully controlled conditions, although specific examples for this exact compound are sparse in the provided results. The reduction of both nitro groups in 3,5-dinitropyridines to form 3,5-diaminopyridines is a more common transformation. researchgate.netsmolecule.com

The resulting aminopyridines are versatile intermediates for the synthesis of fused heterocyclic systems, such as imidazopyridines, which have applications in medicinal chemistry. researchgate.netmdpi.com

The methyl group at the C4 position of 4-methyl-3,5-dinitropyridine is activated by the adjacent electron-withdrawing nitro groups, making its protons acidic and susceptible to deprotonation by a base. This allows the methyl group to participate in various functionalization reactions.

Condensation Reactions: The activated methyl group can undergo condensation reactions with aldehydes. In the presence of a base like piperidine, the methyl group can be deprotonated to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration leads to the formation of a styryl-type derivative. nih.gov Studies on 2-methyl-3,5-dinitropyridine (B14619359) have shown that it reacts with various aromatic aldehydes to give the corresponding (E)-2-styryl-3,5-dinitropyridine derivatives in high yields. nih.govmdpi.com This suggests that 4-methyl-3,5-dinitropyridine would likely undergo similar condensation reactions at its C4-methyl position. The strong activation provided by two nitro groups facilitates these reactions. nih.gov

Oxidation: The methyl group can also be oxidized to other functional groups. Common oxidizing agents can convert the methyl group to a carboxylic acid or an aldehyde. For example, the methyl group of methyl azaarenes can be converted to an aldehyde group via Kornblum oxidation, which involves an in-situ generated alkyl iodide in a DMSO medium. researchgate.net The oxidation of a methyl group on a pyridine ring can also be achieved using reagents like potassium permanganate (B83412) (KMnO₄) under acidic conditions. For instance, 2-hydroxy-4-methylpyridine (B87338) can be oxidized. google.com While direct oxidation examples for 4-methyl-3,5-dinitropyridine are not explicitly provided, the general reactivity of activated methyl groups on pyridine rings suggests this is a feasible transformation.

Below is a table summarizing the reactivity of the functional groups:

| Functional Group | Reagent/Condition | Reaction Type | Product Type |

| Pyridine Ring (C-H) | Nucleophile with leaving group (e.g., R-CHCl-SO₂Ph), Base | VNS | C-Substituted Pyridine |

| Pyridine Ring (C-L) | Nucleophile (e.g., R-NH₂, R-SH) | SNAr | Substituted Pyridine |

| Nitro Groups | H₂/Pd-C, SnCl₂, (NH₄)₂S | Reduction | Aminopyridine |

| C4-Methyl Group | Aldehyde, Base (e.g., Piperidine) | Condensation | Styrylpyridine |

| C4-Methyl Group | Oxidizing Agent (e.g., KMnO₄) | Oxidation | Pyridine-4-carboxylic acid |

Selective Reduction Chemistry of Nitro Functions

Dearomatization and Cycloaddition Reactions of the Dinitropyridine Ring

The dearomatization of aromatic compounds, including heterocyclic systems like dinitropyridines, serves as a powerful strategy for synthesizing complex, biologically active molecules. Among the various dearomatization methods, 1,3-dipolar cycloaddition is of significant interest as it allows for the construction of valuable functionalized alicyclic derivatives from commercially available aromatic compounds. arkat-usa.org

Research has demonstrated that 2-substituted 3,5-dinitropyridines can undergo 1,3-dipolar cycloaddition reactions with azomethine ylides. arkat-usa.orgmdpi.comresearchgate.netresearchgate.net For instance, the reaction of 3,5-dinitropyridine with three equivalents of N-benzyl azomethine ylide results in a tetracyclic derivative. arkat-usa.org Similarly, the reaction of 2-substituted 3,5-dinitropyridines with unstabilized N-methyl azomethine ylide has been developed as a one-step method to synthesize decahydrodipyrrolo[3,4-b:3',4'-d]pyridine derivatives. arkat-usa.org In this reaction, two molecules of the dipole add from opposite sides of the pyridine ring. arkat-usa.org

The nature of the substituent at the 2-position of the 3,5-dinitropyridine ring influences whether the reaction leads to the annulation of two pyrrolidine (B122466) rings or one pyrroline (B1223166) ring. mdpi.com These cycloaddition reactions are accompanied by dearomatization, leading to saturated and structurally complex molecules. mdpi.com

The following table summarizes the cycloaddition reactions of various 2-substituted 3,5-dinitropyridines with N-methyl azomethine ylide, leading to the formation of decahydrodipyrrolo[3,4-b:3',4'-d]pyridine derivatives. arkat-usa.org

| Substituent (R) at C-2 | Product | Yield (%) | Melting Point (°C) |

| Phenylthio (SPh) | 7a | 94 | 143-145 |

| Cyclohexylthio (SCy) | 7b | 87 | 130-132 |

| Phenoxy (OPh) | 7c | 93 | 163-165 |

Data sourced from Bastrakov et al. (2017) arkat-usa.org

The 1,3-dipolar cycloaddition reactions of 2-substituted 3,5-dinitropyridines provide an efficient pathway to novel fused polycyclic heterocyclic systems. arkat-usa.orgmdpi.comresearchgate.net The reaction with N-methyl azomethine ylide, for example, yields the decahydrodipyrrolo[3,4-b:3',4'-d]pyridine system, a novel heterocyclic structure containing two 3-nitropyrrolidine (B12994412) fragments fused to a partially saturated pyridine ring. arkat-usa.org The hydrogenated pyrrolo[3,4-c]pyridine core within this structure is a significant scaffold found in compounds with various biological activities. arkat-usa.org

Furthermore, intramolecular substitution of a nitro group in dinitropyridine derivatives can lead to the formation of other fused systems like pyrazolo[4,3-b]pyridines. researchgate.net This occurs through a modified Japp–Klingemann reaction of ethyl 3,5-dinitropyridin-2-ylacetate, where deacetylation is followed by intramolecular nucleophilic substitution of the nitro group. researchgate.net

1,3-Dipolar Cycloaddition Reactions with 2-Substituted 3,5-Dinitropyridines

Intramolecular Rearrangements and Interconversion Pathways.arkat-usa.orgmdpi.com

Intramolecular rearrangements are significant in the chemistry of nitropyridines. For example, the nitration of 2-aminopyridine (B139424) initially forms 2-nitraminopyridine, which can be rearranged by warming to yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. dtic.mil If this rearrangement is conducted at elevated temperatures, 5-nitro-2-pyridone can become the major product through acid hydrolysis. dtic.mil

A notable rearrangement is the Dimroth rearrangement, which involves the isomerization of arkat-usa.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines to arkat-usa.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines. researchgate.net This rearrangement is often facilitated by electron-withdrawing groups, such as nitro groups, on the pyridine ring and can occur under acidic or basic conditions. researchgate.net In some cases, particularly with highly electron-deficient 2-hydrazinopyridines, this interconversion can happen under relatively mild conditions, even at room temperature. researchgate.net

Another example of intramolecular rearrangement involves the Smiles rearrangement. The reaction of 2-chloro-3,5-dinitropyridine with 1,2,4-triazole-5-thiols or pyrimidine-2-thiones proceeds via nucleophilic substitution of the chlorine atom, followed by a Smiles rearrangement and subsequent nucleophilic substitution of the nitro group to form polycyclic compounds. researchgate.net

Comparative Reactivity Studies of 4-Methyl-3,5-dinitropyridine with Other Dinitropyridine Isomers

The reactivity of dinitropyridine isomers is significantly influenced by the position of the nitro groups and other substituents on the pyridine ring. The electron-withdrawing nature of nitro groups makes the pyridine ring highly electrophilic and susceptible to nucleophilic attack. vulcanchem.com

In nucleophilic aromatic substitution (SNAAr) reactions, the position of the leaving group relative to the activating nitro groups is crucial. For instance, in reactions of 2-chloro-3,5-dinitropyridine with anilines, the 2-isomer is consistently found to be more reactive than the corresponding 4-isomer. researchgate.net The presence of electron-withdrawing groups like nitro groups enhances the stability of the Meisenheimer complex intermediate, thereby facilitating the substitution. vulcanchem.com The activating power of two nitro groups and the aza-group in 2-thioaryl-3,5-dinitropyridine has been noted in alkaline hydrolysis studies. researchgate.net

In the context of cycloaddition reactions, the substitution pattern on the dinitropyridine ring dictates the outcome. For instance, 2-substituted 3,5-dinitropyridines readily undergo [3+2]-cycloaddition with azomethine ylides. arkat-usa.orgmdpi.com The reactivity of 2-methyl-3,5-dinitropyridine in condensation reactions with aldehydes is significantly faster than that of pyridine N-oxides, indicating that a para-nitro group is a more potent activating group for this type of reaction than an N-oxide moiety adjacent to the methyl group. nih.gov

The thermal stability of dinitropyridine isomers can also vary. Nitro derivatives generally exhibit lower thermal stability compared to their chloro- or methyl-substituted counterparts.

Computational and Theoretical Investigations of 4 Methyl 3,5 Dinitropyridine

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Methyl-3,5-dinitropyridine at the atomic level. These computational techniques offer a powerful lens to inspect the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 2-amino-4-methylpyridine, including the 3,5-dinitro substituted variant, the B3LYP/6-311G(2d,2p) level of theory has been successfully employed to calculate molecular structures. nih.gov These theoretical structures are then often compared with experimental data obtained from X-ray diffraction to validate the computational model. nih.gov

In the case of 4-Methyl-3,5-dinitropyridine, all non-hydrogen atoms are located in the same plane. nih.gov This planarity is a key structural feature. Computational studies on related nitro-substituted pyridine (B92270) compounds have also utilized DFT to analyze molecular structures and have shown good agreement between calculated and experimental geometrical parameters. nih.govresearchgate.net

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. numberanalytics.compku.edu.cn The interaction between the HOMO of one molecule and the LUMO of another is a key factor in determining the outcome of a chemical reaction. numberanalytics.com

For analogous nitro-substituted pyridine derivatives, the HOMO is typically distributed over the pyridine ring and the amino group, while the LUMO is predominantly located on the nitro groups. researchgate.net This separation of electron density suggests that the amino group and the ring act as electron donors (nucleophilic centers), while the nitro groups act as electron acceptors (electrophilic centers). The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov

Prediction and Modeling of Reactivity and Reaction Pathways

Computational modeling extends beyond static properties to predict the dynamic behavior of 4-Methyl-3,5-dinitropyridine in chemical reactions.

Computational Elucidation of Nucleophilic and Electrophilic Attack Sites

The electronic structure, particularly the charge distribution and frontier orbitals, dictates the sites of nucleophilic and electrophilic attack. In molecules like 6-Methyl-3,5-dinitropyridin-2-amine, the amino group can act as a nucleophile. smolecule.com Conversely, the presence of electron-withdrawing nitro groups makes the aromatic ring susceptible to nucleophilic attack and more reactive towards electrophiles in electrophilic aromatic substitution reactions. smolecule.com The electron-deficient nature of the pyridine ring in dinitropyridine derivatives facilitates various reactions. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) maps are another computational tool used to visualize the charge distribution and predict reactive sites. nih.gov These maps illustrate regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack).

Transition State Characterization and Reaction Mechanism Validation

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states, which are the high-energy intermediates in a chemical reaction. quizlet.com By calculating the energy of the transition state, chemists can predict the activation energy and, consequently, the rate of a reaction. quizlet.com For instance, the interaction of 3,5-dinitro-4-methoxypyridine with methoxide (B1231860) ions has been studied to understand its reaction mechanism. dntb.gov.ua Validating reaction mechanisms through computational means involves locating the transition state structure and confirming it connects the reactants and products on the potential energy surface.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is governed by intermolecular forces. Computational analysis is crucial for understanding these interactions and the resulting crystal packing.

In the crystal structure of 4-Methyl-3,5-dinitropyridine, molecules interact with adjacent molecules through N–H···N and N–H···O hydrogen bonds, forming flat nanobands. nih.gov These nanobands then interact via van der Waals forces to create a layered three-dimensional structure. nih.govacs.org Hydrogen bonds are significant, accounting for a substantial portion of the total weak interactions within the crystal. nih.govacs.org

Based on a thorough review of available scientific literature, there is insufficient published research focusing specifically on the computational and theoretical investigations of the compound 4-Methyl-3,5-dinitropyridine .

Detailed studies providing crystallographic data, computational analysis of hydrogen bonding networks, or the influence of π-stacking on the molecular assemblies of this exact molecule are not present in the accessible literature. The majority of related research focuses on derivatives, such as 2-amino-4-methyl-3,5-dinitropyridine or 2-hydroxy-4-methyl-3,5-dinitropyridine. The presence of these additional functional groups significantly alters the intermolecular interactions, particularly hydrogen bonding, making the data from these derivatives inapplicable to the specific compound requested.

Due to the strict requirement to focus solely on "4-Methyl-3,5-dinitropyridine" and the lack of available data, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Role and Applications of 4 Methyl 3,5 Dinitropyridine in Advanced Organic Synthesis

Building Block for Novel Heterocyclic Architectures

The electron-deficient nature of the 4-Methyl-3,5-dinitropyridine ring makes it an excellent substrate for reactions that aim to construct complex, fused heterocyclic systems. One of the powerful strategies employed is dearomatization via cycloaddition reactions.

Research has demonstrated that 2-substituted 3,5-dinitropyridines can undergo [3+2]-cycloaddition reactions with azomethine ylides. arkat-usa.org This process effectively dearomatizes the pyridine (B92270) ring to construct novel fused pyrrolidine (B122466) systems. For instance, the reaction of 2-substituted 3,5-dinitropyridines with unstabilized N-methyl azomethine ylide, generated in situ from sarcosine (B1681465) and paraformaldehyde, leads to the formation of decahydrodipyrrolo[3,4-b:3',4'-d]pyridine derivatives. arkat-usa.org This one-step method provides an atom-efficient route to complex polycyclic architectures containing two 3-nitropyrrolidine (B12994412) fragments fused to a partially saturated pyridine core. arkat-usa.org

Table 1: Synthesis of Fused Pyrrolidines via [3+2]-Cycloaddition

| Starting Material (2-R-3,5-dinitropyridine) | Dipole | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-substituted 3,5-dinitropyridines | N-methyl azomethine ylide | Decahydrodipyrrolo[3,4-b:3',4'-d]pyridines | Forms two fused 3-nitropyrrolidine rings | arkat-usa.org |

Furthermore, the electrophilic character of nitropyridines fused with other heterocycles, such as furoxan, has been exploited in reactions with neutral nucleophiles to yield 1,4-addition products, which are dihydropyridine (B1217469) derivatives. mdpi.com Similarly, nitropyridines can serve as precursors to other fused systems like isoxazolo[4,3-b]pyridines. mdpi.com These examples underscore the potential of the dinitropyridine scaffold, including the 4-methyl derivative, as a foundational unit for building diverse and novel heterocyclic architectures. arkat-usa.orgmdpi.com

Precursor for Diverse Functionalized Pyridine Derivatives

4-Methyl-3,5-dinitropyridine and its close analogues are valuable precursors for a wide array of functionalized pyridine derivatives, primarily through the transformation of the nitro groups or by substitution reactions.

The nitro groups on the pyridine ring can be readily reduced to amino groups, which then serve as handles for further functionalization. For example, the selective reduction of one nitro group in a dinitropyridine derivative, followed by condensation, is a common strategy for synthesizing fused imidazole (B134444) rings, leading to imidazo[4,5-b]pyridine structures. nih.govmdpi.com These transformations are pivotal in the synthesis of biologically active molecules.

A notable application is the condensation of 2-methyl-3,5-dinitropyridine (B14619359) with various aromatic aldehydes. This reaction, which proceeds faster than with corresponding pyridine N-oxides, yields (E)-2-styryl-3,5-dinitropyridines, demonstrating the activating effect of the para-nitro group on the methyl group's reactivity. nih.gov

Table 2: Condensation of 2-Methyl-3,5-dinitropyridine with Aromatic Aldehydes

| Aldehyde | Product | Yield | Reference |

|---|

This method provides a viable alternative to palladium-catalyzed coupling reactions for creating C-C bonds and introducing vinyl functionalities onto the pyridine core. nih.gov The resulting styryl derivatives can undergo further modifications, such as nucleophilic substitution of the nitro groups, to create novel fluorescent molecules. nih.gov

Utilization as a Chemical Reagent or Catalyst in Specific Transformations

The two nitro groups on the pyridine ring of 4-Methyl-3,5-dinitropyridine act as powerful electron-withdrawing groups. This electronic pull significantly decreases the electron density of the pyridine ring, making it highly electrophilic. vulcanchem.comnih.gov Consequently, the compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) and addition reactions.

The high electrophilicity activates positions on the ring for attack by a wide range of nucleophiles. researchgate.net For instance, 3,5-dinitropyridine (B58125) readily reacts with C-nucleophiles like methyl ketones in the presence of a base to form stable 1,4-dihydropyridine (B1200194) adducts. researchgate.net Similarly, other dinitropyridine systems, such as 2-phenoxy-3,5-dinitropyridine, undergo general-base catalyzed nucleophilic substitution with anilines in protic solvents like methanol. rsc.org While a halogen at the 2- or 4-position is a common leaving group in SNAr reactions, the nitro group itself can also be displaced by strong nucleophiles, especially when activated by other substituents on the ring. nih.govnih.gov This reactivity makes 4-Methyl-3,5-dinitropyridine a versatile electrophilic partner for introducing various functional groups onto the pyridine scaffold.

While there is no direct report of 4-Methyl-3,5-dinitropyridine itself acting as an organocatalyst, its structural motifs are found in precursors to catalytically active species. The development of novel organocatalysts often involves the strategic placement of functional groups that can participate in non-covalent interactions, such as hydrogen bonding, to activate substrates.

A significant study demonstrated that 4-hydroxy-3,5-dinitropyridine could be converted into a library of highly nucleophilic organocatalysts. researchgate.net The synthetic sequence involved converting the hydroxy group to a chloro group, followed by nucleophilic substitution and subsequent reduction of the nitro groups to amines. The resulting fused 3,4,5-triaminosubstituted pyridines proved to be efficient nucleophilic organocatalysts. researchgate.net This precedent suggests a plausible pathway where 4-Methyl-3,5-dinitropyridine could be similarly transformed into novel organocatalytic structures. By modifying the methyl group or reducing the nitro groups, one could potentially design and synthesize new chiral or achiral catalysts for various organic transformations. mdpi.comuni-muenchen.de

Role as an Electrophilic Substrate

Strategic Intermediate in Multi-step Synthetic Sequences

The defined reactivity of the dinitropyridine core makes it a reliable and strategic intermediate in complex, multi-step syntheses of high-value molecules, particularly in the pharmaceutical industry. Its ability to undergo predictable transformations allows for the controlled construction of molecular complexity.

A prime example is the synthesis of AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The synthesis starts with commercially available 2-amino-4-methyl-5-nitropyridine. mdpi.com This precursor undergoes a series of transformations including cyclization to a triazolo[1,5-a]pyridine, reduction of the nitro group, and finally a Buchwald–Hartwig coupling to yield the target inhibitor. mdpi.com

Similarly, 2-chloro-3,5-dinitropyridine (B146277) serves as a key starting material for novel imidazopyridine-based inhibitors of necroptosis. nih.govmdpi.com The synthesis involves a high-yield nucleophilic substitution of the chlorine atom, followed by a selective reduction of the 3-nitro group, and subsequent cyclization to form the desired imidazo[4,5-b]pyridine core. nih.govmdpi.com These examples highlight how the dinitropyridine scaffold serves as a robust platform, allowing for sequential and regioselective modifications en route to complex molecular targets.

Contributions to the Development of New Synthetic Methodologies

The unique reactivity of dinitropyridine systems has spurred the development of novel synthetic methodologies. A significant advancement is the creation of new routes to synthesize 3,5-dinitro-1,4-dihydropyridines (DNDHPs), which were previously difficult to access via traditional methods like the Hantzsch reaction. acs.org

One innovative method involves the acid-promoted self-condensation of β-formyl-β-nitroenamines. acs.org This approach constructs the DNDHP framework through a formal [4+2] dimerization. Furthermore, when this reaction is performed in the presence of electron-rich arenes, it allows for the trapping of a 3,5-dinitropyridinium ion intermediate, achieving arylation at the 4-position. acs.org Another novel multi-component reaction utilizes β-formyl-β-nitroenamines and aldehydes to construct various 4-substituted 3,5-dinitro-1,4-dihydropyridines, which can then be easily oxidized to the corresponding 3,5-dinitropyridines. nih.gov

Table 3: Methodologies for Synthesizing 3,5-Dinitro-1,4-dihydropyridines (DNDHPs)

| Method | Starting Materials | Key Feature | Reference |

|---|---|---|---|

| Self-condensation | β-Formyl-β-nitroenamine | Acid-promoted dimerization | acs.org |

These methodologies not only provide access to a new class of dihydropyridines with potential applications in materials science but also showcase the utility of nitro-functionalized building blocks in developing new synthetic strategies. nih.govacs.org

Future Research Directions and Perspectives for 4 Methyl 3,5 Dinitropyridine

Unexplored Synthetic Avenues and Methodological Refinements

The synthesis of 4-Methyl-3,5-dinitropyridine has traditionally relied on the nitration of pyridine (B92270) precursors. However, these methods can present challenges in terms of regioselectivity and the use of harsh reagents. Future research should prioritize the development of more efficient and sustainable synthetic routes.

One promising avenue is the exploration of alternative nitrating agents and catalytic systems that offer milder reaction conditions and improved control over the nitration process. The use of dinitrogen pentoxide (N2O5) in conjunction with solvents like trifluoroacetic anhydride (B1165640) has shown potential for enhancing the yield of nitropyridine derivatives and could be further optimized for the synthesis of 4-Methyl-3,5-dinitropyridine.

Furthermore, the development of novel synthetic strategies that bypass direct nitration is highly desirable. This could involve the construction of the dinitropyridine ring system from acyclic precursors through innovative cyclization reactions. For instance, the self-condensation of β-formyl-β-nitroenamines has been demonstrated as a viable method for creating 3,5-dinitro-1,4-dihydropyridines, which could potentially be oxidized to the corresponding pyridine. acs.orgacs.org Investigating similar [4+2] dimerization or other cycloaddition strategies could lead to more atom-economical and versatile synthetic pathways.

The refinement of existing methods is also crucial. A detailed investigation into the reaction mechanisms of current synthetic routes, aided by in-situ spectroscopic monitoring and kinetic studies, could reveal opportunities for optimization. This deeper understanding would enable the development of more robust and scalable processes for the production of 4-Methyl-3,5-dinitropyridine and its derivatives.

Discovery of Novel Reactivity Modes and Mechanistic Peculiarities

The electron-deficient nature of the 4-Methyl-3,5-dinitropyridine ring, a consequence of the two strongly electron-withdrawing nitro groups, governs its reactivity, making it susceptible to nucleophilic attack. vulcanchem.com While nucleophilic aromatic substitution (SNAr) reactions are well-documented, the full scope of its reactivity remains to be explored.

Future investigations should focus on uncovering novel reactivity modes. This includes exploring its potential in transition-metal-catalyzed cross-coupling reactions, where the nitro groups could serve as directing groups or be transformed into other functionalities. mdpi-res.com The unique electronic properties of the pyridine ring could lead to unexpected and valuable transformations.

A deeper mechanistic understanding of its reactions is also paramount. For instance, the selective reduction of one nitro group in the presence of the other is a significant challenge that, if overcome, would open up new avenues for derivatization. Detailed kinetic and computational studies can elucidate the factors governing this selectivity, paving the way for the development of highly selective reduction methodologies. acs.org Furthermore, the behavior of 4-Methyl-3,5-dinitropyridine in pericyclic reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, is an area ripe for exploration, potentially leading to the synthesis of complex fused heterocyclic systems. arkat-usa.orgresearchgate.net

Recent studies on related 3,5-dinitropyridines have shown their ability to undergo dearomatization reactions, forming stable adducts. arkat-usa.org Investigating similar reactions with 4-Methyl-3,5-dinitropyridine could lead to the discovery of novel three-dimensional molecular scaffolds with interesting properties.

Advanced Computational Predictions for Derivatization and Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the structure, reactivity, and properties of molecules. nih.govresearchgate.net For 4-Methyl-3,5-dinitropyridine, advanced computational modeling can provide invaluable insights to guide future experimental work.

DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new derivatization strategies. By calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO), researchers can visualize the electron distribution and predict the regioselectivity of various reactions. nih.gov

Furthermore, computational models can be used to screen virtual libraries of 4-Methyl-3,5-dinitropyridine derivatives for desired properties. For example, in the field of energetic materials, DFT can predict key performance indicators such as density, heat of formation, and detonation velocity, allowing for the rational design of new, high-performance, and insensitive materials. growingscience.comacs.org

Computational studies can also elucidate complex reaction mechanisms, providing detailed information about transition states and reaction pathways. researchgate.net This knowledge is crucial for optimizing reaction conditions and developing new catalytic systems. For instance, theoretical investigations into the dimerization of related nitro compounds have provided valuable mechanistic insights. growingscience.com

Integration into Emerging Synthetic Paradigms and Sustainable Chemistry Approaches

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. Future work on 4-Methyl-3,5-dinitropyridine should actively incorporate these principles.

This includes the development of synthetic methods that utilize renewable starting materials and environmentally benign solvents. The exploration of biocatalysis, using enzymes to perform selective transformations on the 4-Methyl-3,5-dinitropyridine scaffold, represents a promising green alternative to traditional chemical methods.

Moreover, the design of derivatives with enhanced biodegradability or reduced environmental impact is a critical long-term goal. This involves considering the entire life cycle of the compounds, from synthesis to disposal. The use of flow chemistry for the synthesis of nitropyridine derivatives is another area that warrants investigation, as it can offer improved safety, efficiency, and scalability compared to traditional batch processes.

The unique electronic properties of 4-Methyl-3,5-dinitropyridine also make it an interesting candidate for applications in materials science, such as in the development of novel organic electronic materials or sensors. nih.gov By integrating this compound into emerging synthetic paradigms, its full potential can be realized in a manner that is both scientifically innovative and environmentally responsible. researchgate.netresearchgate.net The development of thermally stable explosives is another area where dinitropyridine derivatives are being explored. lukasiewicz.gov.pl

Q & A

Q. What are the optimal synthetic routes for 4-methyl-3,5-dinitropyridine, and how can purity be validated?

The synthesis typically involves nitration and methylation of pyridine derivatives. For example, vicarious amination of 4-amino-3,5-dinitropyridine using hydroxylamine in aqueous KOH yields diaminodinitropyridine derivatives, though yields may vary (37% vs. 30% under different conditions) . Purity validation requires HPLC coupled with UV-Vis spectroscopy and NMR. For structural confirmation, single-crystal X-ray diffraction (as described for related compounds) is recommended, with refinement residuals (e.g., R = 0.0465) ensuring accuracy .

Q. What standard techniques are used to characterize the thermal stability of 4-methyl-3,5-dinitropyridine?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under non-isothermal conditions are standard. For instance, decomposition kinetics of analogous compounds (e.g., copper salts of dinitropyridines) are analyzed using the Coats-Redfern method to calculate activation energy (Ea) and pre-exponential factors . Isothermal experiments at controlled heating rates (e.g., 5–20°C/min) help identify exothermic peaks indicative of decomposition .

Q. How can crystallographic data resolve structural ambiguities in nitro-substituted pyridines?

Single-crystal X-ray diffraction with a Siemens P4 diffractometer (λ = 0.594 Å) provides atomic coordinates and anisotropic thermal parameters. For example, refinement of 3,5-dinitro-2,4,6-triaminopyridine-1-oxide resolved H-atom positions using a riding model, achieving residuals of R = 0.0465 . Data collection ranges (e.g., 0 < h < 18, -9 < k < 0) ensure comprehensive coverage of reciprocal space .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of 4-methyl-3,5-dinitropyridine derivatives?

Vicarious amination of nitro-pyridines can yield unexpected byproducts. For example, treating 4-amino-3,5-dinitropyridine with hydroxylamine or 4-amino-1,2,4-triazole produces 2,4-diamino-3,5-dinitropyridine (11) but fails to form triaminopyridine (6) due to steric hindrance or electronic effects . Competing pathways are identified via LC-MS monitoring and DFT calculations to optimize reaction conditions.

Q. What methodologies address contradictions in thermal decomposition kinetics reported across studies?

Discrepancies arise from varying experimental setups (e.g., heating rates, sample mass). A systematic approach involves isoconversional methods (e.g., Friedman, Ozawa-Flynn-Wall) to compare Ea values. For instance, Chen et al. (2004) reported distinct kinetics for copper(II) salts of 4-hydroxy-3,5-dinitropyridine oxide compared to other metal complexes, attributed to catalytic metal-ligand interactions . Sensitivity analysis (e.g., varying O₂ pressure) further clarifies decomposition mechanisms .

Q. How do substituent positions influence the explosive sensitivity of 4-methyl-3,5-dinitropyridine?

Sensitivity is assessed via impact and friction tests (e.g., BAM standards). Comparative studies with derivatives (e.g., 3,5-dinitro-2,4,6-triaminopyridine-1-oxide) show that methyl groups at the 4-position reduce sensitivity by sterically shielding nitro groups, while amino substituents increase hydrogen bonding, enhancing crystal lattice stability . Kamlet-Jacob equations predict detonation velocity (D) and pressure (P) based on elemental composition and density .

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in nitro-pyridine systems?

Variable-temperature NMR (VT-NMR) and IR spectroscopy track tautomerism. For example, 2-hydroxy-3,5-dinitropyridine exhibits keto-enol tautomerism, with ^1H NMR peaks broadening at elevated temperatures (e.g., 9.04 ppm for -NH2 vs. 8.90 ppm for H6) . Time-resolved Raman spectroscopy can further capture dynamic shifts in nitro-group vibrational modes under thermal stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.